![molecular formula C23H24N4O2 B2877586 N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3-methylphenyl)urea CAS No. 866017-65-4](/img/structure/B2877586.png)
N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N’-(3-methylphenyl)urea” is a complex organic compound . It’s a derivative of urea and contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is also complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants used. Due to the presence of multiple functional groups, it can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some properties like solubility, melting point, boiling point, etc., can be determined experimentally .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Transformation
Metabolites of related compounds have been studied to understand their biochemical pathways, including their transformation in biological systems such as rats, humans, and specific fungi. For instance, the study of 25CN-NBOMe metabolites in rats, human liver microsomes, and C. elegans highlights the metabolic transformations these substances undergo, including demethylation and hydroxylation followed by conjugation processes like glucuronidation and sulfation (Šuláková et al., 2021). This research can provide insight into the detoxification processes and potential bioactive metabolites of similar compounds.
Material Science and Optical Applications
Research into the molecular complexation of certain chemicals offers insights into designing materials with specific optical properties. For example, the study of molecular complexes for nonlinear optical behavior demonstrates the application of chemical compounds in creating materials with desirable optical characteristics (Muthuraman et al., 2001). These materials have applications in fields such as photonics and telecommunications.
Synthesis and Chemical Properties
The synthesis of N-(4-methoxy-3-nitrobenzyl) derivatives of nitrogen-containing heterocycles provides an example of the chemical versatility and reactivity of compounds containing the N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3-methylphenyl)urea moiety (Harutyunyan, 2016). These reactions are crucial for developing new pharmaceuticals and materials with specific functions.
Anticancer and Enzyme Inhibition Studies
Several studies have focused on synthesizing urea derivatives to explore their potential anticancer activities and enzyme inhibition properties. For instance, unsymmetrical 1,3-disubstituted ureas have been investigated for their ability to inhibit enzymes and show anticancer effects, highlighting the potential therapeutic applications of these compounds (Mustafa et al., 2014).
Nonlinear Optical Applications
The investigation of compounds for their nonlinear optical applications is another area of interest. The study of the molecular structure, vibrational spectra, and the potential of certain compounds for nonlinear optics applications showcases the significance of these chemicals in advancing optical technologies (Al-Abdullah et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-cyano-1-[(4-methoxyphenyl)methyl]-4,5-dimethylpyrrol-2-yl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-15-6-5-7-19(12-15)25-23(28)26-22-21(13-24)16(2)17(3)27(22)14-18-8-10-20(29-4)11-9-18/h5-12H,14H2,1-4H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASANWFPJRXOLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C(C(=C(N2CC3=CC=C(C=C3)OC)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3-methylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

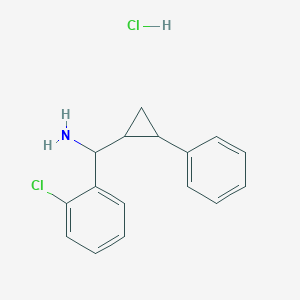



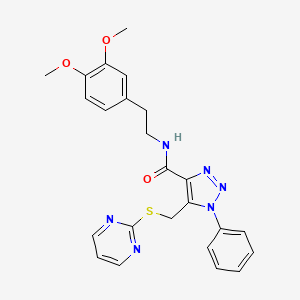
![4-chloro-N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamothioyl]benzamide](/img/structure/B2877513.png)


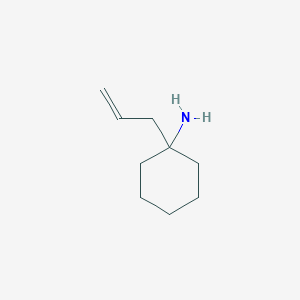
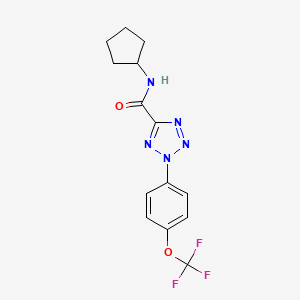
![3-Cyclohexyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2877519.png)

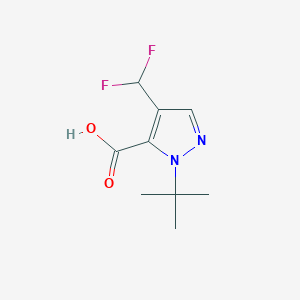
![2-(4-Methoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2877524.png)